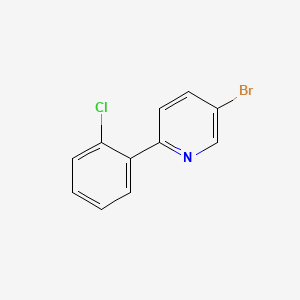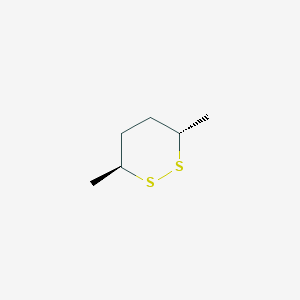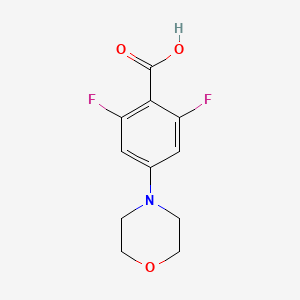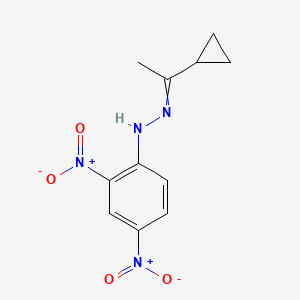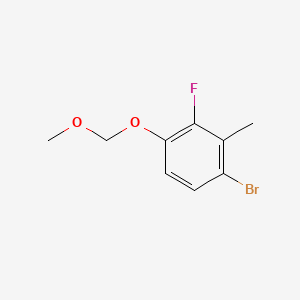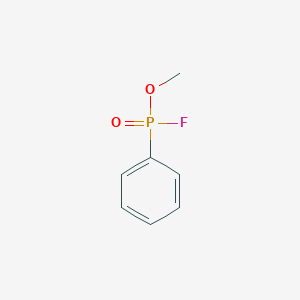
Methyl phenylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenylphosphonofluoridate is an organophosphorus compound with the molecular formula C7H8FO2P. It is known for its use in various chemical reactions and has significant applications in scientific research. The compound is characterized by the presence of a phosphorus atom bonded to a fluorine atom, a phenyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenylphosphonofluoridate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methanol and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. This ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl phenylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenylphosphonic acid and methanol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: Phenylphosphonic acid and methanol are the primary products of hydrolysis.
Scientific Research Applications
Methyl phenylphosphonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in experimental settings.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl phenylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phenylphosphonate
- Dimethyl phenylphosphonate
- Phenylphosphonic dichloride
Uniqueness
Methyl phenylphosphonofluoridate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
650-99-7 |
|---|---|
Molecular Formula |
C7H8FO2P |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
[fluoro(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C7H8FO2P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
KETXPQFIZLMLKS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
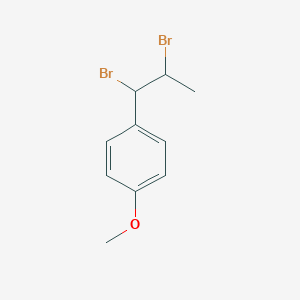
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
